molecular formula C15H18ClNO2 B12351218 7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

Cat. No.: B12351218
M. Wt: 279.76 g/mol
InChI Key: BPLFJUMYDMSTSQ-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one typically involves the condensation of intermediates such as 3-phenyl-4-hydroxyquinoline with chlorinating agents. One common method involves the use of 3-phenyl-4-hydroxyquinoline and thionyl chloride under reflux conditions to introduce the chlorine atom at the 7-position . The reaction is carried out in an inert solvent like dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Shares the quinoline core but lacks the chlorine and phenyl substituents.

    7-chloro-4-hydroxyquinoline: Similar structure but without the octahydro and phenyl groups.

    3-phenylquinoline: Lacks the hydroxyl and chlorine substituents.

Uniqueness

7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is unique due to its combination of substituents, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

7-chloro-4-hydroxy-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C15H18ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-5,10-14,18H,6-8H2,(H,17,19)

InChI Key

BPLFJUMYDMSTSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Cl)NC(=O)C(C2O)C3=CC=CC=C3

Origin of Product

United States

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